Abitesartan
Übersicht
Beschreibung
Abitesartan is an Angiotensin II receptor antagonist . It is identified by the IUPAC name 1-([pentanoyl-([4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl)amino]methyl)cyclopentane-1-carboxylic acid .
Molecular Structure Analysis
The molecular formula of Abitesartan is C26H31N5O3 . The molar mass is 461.566 g·mol−1 . The structure includes a pentanoyl group, a biphenyl group, a tetrazol group, and a cyclopentane carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of Abitesartan include a molecular formula of C26H31N5O3 and a molar mass of 461.566 g·mol−1 . The exact mass is 461.24 . The elemental analysis shows that it contains Carbon (67.66%), Hydrogen (6.77%), Nitrogen (15.17%), and Oxygen (10.40%) .Wissenschaftliche Forschungsanwendungen
1. Application in Hypertension and Diabetic Nephropathy
Abitesartan, and similar drugs like losartan and enalapril, are primarily researched for their efficacy in treating hypertension and related complications. A study by Lacourciére et al. (2000) focused on hypertensive type 2 diabetics with early nephropathy, demonstrating the significant role of these drugs in reducing albuminuria and stabilizing the decline in glomerular filtration rate (GFR). This points to their potential in managing kidney function in diabetic patients with hypertension (Lacourciére et al., 2000).
2. Antihypertensive Effects and Cardiovascular Applications
Another key area of application is in cardiovascular diseases. The paper by Sharma et al. (2007) on the SMOOTH study illustrates the effectiveness of telmisartan, a drug similar to abitesartan, in lowering blood pressure, particularly in overweight/obese patients with type 2 diabetes. The study highlights the significance of these drugs in managing hypertension and reducing the risk of cardiovascular events (Sharma et al., 2007).
3. Role in Renal Disease Management
Research has also explored the role of these drugs in renal disease management beyond diabetic nephropathy. In the COOPERATE-ABP substudy, Nakao et al. (2004) examined the effects of losartan and trandolapril on renal outcomes. The study found that the combination treatment significantly retarded the progression of non-diabetic kidney disease, emphasizing the potential of abitesartan-like drugs in broader renal disease management (Nakao et al., 2004).
4. Impact on HIV-Associated Nephropathy
The incidence and management of HIV-1-associated nephropathy (HIVAN) have also been a research focus. Lucas et al. (2004) found that HAART was associated with a significant reduction in HIVAN incidence. This indicates the potential indirect impact of drugs like abitesartan in managing renal complications in HIV patients (Lucas et al., 2004).
Eigenschaften
IUPAC Name |
1-[[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]methyl]cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-2-3-10-23(32)31(18-26(25(33)34)15-6-7-16-26)17-19-11-13-20(14-12-19)21-8-4-5-9-22(21)24-27-29-30-28-24/h4-5,8-9,11-14H,2-3,6-7,10,15-18H2,1H3,(H,33,34)(H,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMPSVPHCDJCMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)CC4(CCCC4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160360 | |
Record name | Abitesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abitesartan | |
CAS RN |
137882-98-5 | |
Record name | Abitesartan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137882-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abitesartan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137882985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abitesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABITESARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YY13B9G25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.